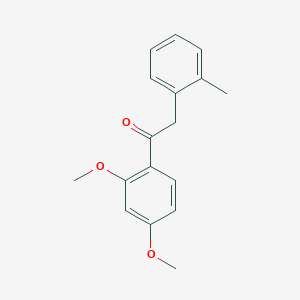![molecular formula C14H10BrN3O2 B5860087 5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5860087.png)
5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione, also known as BRD 7552, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione 7552 works by inhibiting the activity of HDACs, which leads to the modulation of gene expression. This modulation can result in the suppression of tumor growth and the reduction of inflammation. Additionally, 5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione 7552 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione 7552 has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate gene expression. Additionally, 5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione 7552 has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione 7552 in lab experiments is its potency and selectivity. It has been shown to have potent inhibitory effects on HDACs, making it a valuable tool for studying the regulation of gene expression. However, one limitation of using 5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione 7552 is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are many potential future directions for the study of 5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione 7552. One area of interest is the development of novel anti-cancer therapies based on the inhibition of HDACs. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione 7552. This could lead to the development of new drugs for the treatment of various diseases. Finally, the potential toxicity of 5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione 7552 should be further investigated to ensure its safe use in lab experiments.
Synthesemethoden
5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione 7552 can be synthesized using a simple and efficient method. The synthesis involves the reaction between 3-bromobenzaldehyde and 2,4-thiazolidinedione in the presence of a base. The resulting product is then treated with hydrazine hydrate to yield 5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione 7552.
Wissenschaftliche Forschungsanwendungen
5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione 7552 has been extensively studied for its potential applications in scientific research. It has been found to have potent inhibitory effects on various enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression. 5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione 7552 has also been shown to have anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
(5E)-5-[[1-(3-bromophenyl)pyrrol-2-yl]methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2/c15-9-3-1-4-10(7-9)18-6-2-5-11(18)8-12-13(19)17-14(20)16-12/h1-8H,(H2,16,17,19,20)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFWNEJNFPYZNR-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=CC=C2C=C3C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C=CC=C2/C=C/3\C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(tert-butyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B5860030.png)



![3-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5860056.png)
![N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5860059.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5860073.png)
![2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5860079.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5860080.png)
![1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5860091.png)

